molecular formula C6H4BrF3OS B1404855 (1S)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol CAS No. 1423040-75-8

(1S)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B1404855
CAS No.: 1423040-75-8
M. Wt: 261.06 g/mol
InChI Key: LQPGUZRVDBHBJA-RXMQYKEDSA-N
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Description

(1S)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol: is an organic compound that features a bromothiophene moiety and a trifluoroethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.

    Grignard Reaction: The 4-bromothiophene undergoes a Grignard reaction with ethyl magnesium bromide to form the corresponding Grignard reagent.

    Addition of Trifluoroacetaldehyde: The Grignard reagent is then reacted with trifluoroacetaldehyde to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1S)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of trifluoroacetophenone or trifluoroacetic acid.

    Reduction: Formation of trifluoroethanol or trifluoroethane.

    Substitution: Formation of various substituted thiophenes.

Scientific Research Applications

Chemistry

    Catalysis: This compound can be used as a ligand in catalytic reactions due to its unique electronic properties.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition:

Medicine

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.

Industry

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (1S)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoroethanol group can form hydrogen bonds, while the bromothiophene moiety can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(4-chlorothiophen-2-yl)-2,2,2-trifluoroethan-1-ol
  • (1S)-1-(4-fluorothiophen-2-yl)-2,2,2-trifluoroethan-1-ol
  • (1S)-1-(4-iodothiophen-2-yl)-2,2,2-trifluoroethan-1-ol

Uniqueness

The presence of the bromine atom in (1S)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol imparts unique reactivity and electronic properties compared to its chloro, fluoro, and iodo analogs. This makes it particularly useful in specific synthetic applications and research studies.

Properties

IUPAC Name

(1S)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3OS/c7-3-1-4(12-2-3)5(11)6(8,9)10/h1-2,5,11H/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPGUZRVDBHBJA-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC=C1Br)[C@H](C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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